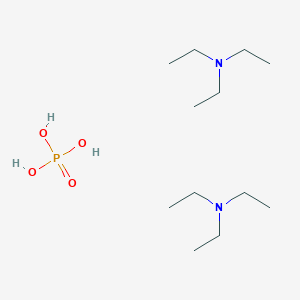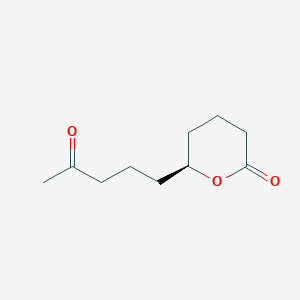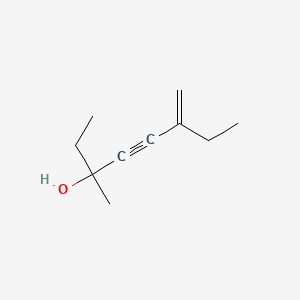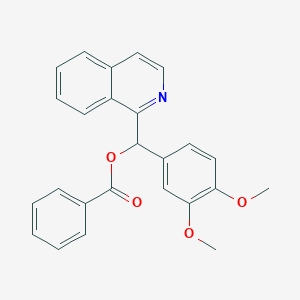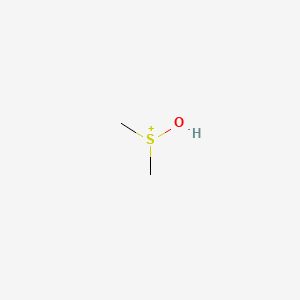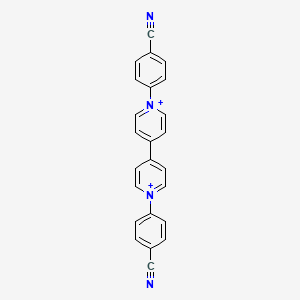
1,1'-Bis(4-cyanophenyl)-4,4'-bipyridin-1-ium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-Bis(4-cyanophenyl)-4,4’-bipyridin-1-ium is a compound with the molecular formula C₂₄H₁₆Cl₂N₄ and a molecular weight of 431.31 g/mol . It is known for its unique structure, which includes two cyanophenyl groups attached to a bipyridinium core. This compound is often used in various scientific research applications due to its interesting chemical properties and potential for various reactions.
准备方法
The synthesis of 1,1’-Bis(4-cyanophenyl)-4,4’-bipyridin-1-ium typically involves the Sonogashira–Hagihara coupling reaction. This method employs 1,1′-bis(4-iodophenyl)-[4,4′-bipyridine]-1,1′-diium salts and tetrakis(4-ethynylphenyl)methane as starting materials . The reaction is carried out under inert atmosphere conditions at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.
化学反应分析
1,1’-Bis(4-cyanophenyl)-4,4’-bipyridin-1-ium undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
1,1’-Bis(4-cyanophenyl)-4,4’-bipyridin-1-ium has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of porous organic polymers and polyelectrolyte frameworks.
Biology: Its unique structure makes it a candidate for studying molecular interactions and binding studies.
作用机制
The mechanism by which 1,1’-Bis(4-cyanophenyl)-4,4’-bipyridin-1-ium exerts its effects involves its interaction with molecular targets through its bipyridinium core. This interaction can lead to various chemical transformations, depending on the specific conditions and reagents used. The pathways involved include electron transfer processes and coordination with metal ions .
相似化合物的比较
1,1’-Bis(4-cyanophenyl)-4,4’-bipyridin-1-ium is unique due to its bipyridinium core and cyanophenyl groups. Similar compounds include:
- 4,4’-Bipyridinium, 1,1’-bis(4-cyanophenyl)-, dichloride
- Viologen units : These are structurally similar but differ in their specific functional groups and applications .
The uniqueness of 1,1’-Bis(4-cyanophenyl)-4,4’-bipyridin-1-ium lies in its ability to form stable polyelectrolyte frameworks and its versatility in various chemical reactions.
属性
CAS 编号 |
47591-14-0 |
|---|---|
分子式 |
C24H16N4+2 |
分子量 |
360.4 g/mol |
IUPAC 名称 |
4-[4-[1-(4-cyanophenyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]benzonitrile |
InChI |
InChI=1S/C24H16N4/c25-17-19-1-5-23(6-2-19)27-13-9-21(10-14-27)22-11-15-28(16-12-22)24-7-3-20(18-26)4-8-24/h1-16H/q+2 |
InChI 键 |
XQXUNGHBKUCADB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C#N)[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)C4=CC=C(C=C4)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


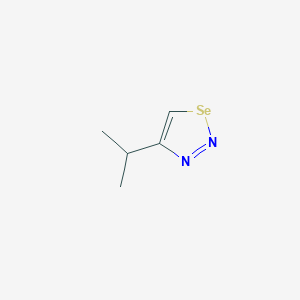


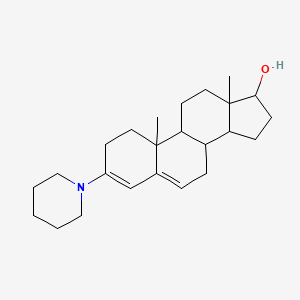
![5,16,17,18,23,31-Hexahydroxy-22-methyl-13,20,27,30-tetraoxahexacyclo[19.5.3.12,6.17,11.115,19.024,28]dotriaconta-2(32),3,5,7(31),8,10,21(29),22,24(28)-nonaene-12,25-dione](/img/structure/B14672621.png)


![1-Chloro-3-[(3-phenylprop-2-yn-1-yl)oxy]propan-2-ol](/img/structure/B14672635.png)
